

A Comparative Guide to Maleic Acid and Other Dicarboxylic Acids in Polymer Synthesis

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Compound of Interest

Compound Name: *Maleuric acid*

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An Important Clarification: **Maleuric Acid** vs. Maleic Acid

This guide focuses on the role of maleic acid in polymer synthesis in comparison to other dicarboxylic acids. The term "**maleuric acid**" refers to a specific compound, N-Carbamoylmaleamic acid, which is a derivative of maleic anhydride and urea. While chemically distinct, its application as a primary dicarboxylic acid monomer in large-scale polymer production is not widely documented. In the context of polymer science and industrial applications, maleic acid (most often used as its anhydride) is the far more common and relevant unsaturated dicarboxylic acid. Therefore, this guide will proceed with a detailed comparison of maleic acid against other key dicarboxylic acids to provide relevant and practical information for researchers and professionals in the field.

Introduction to Dicarboxylic Acids in Polymer Science

Dicarboxylic acids are fundamental building blocks in the synthesis of numerous polymers, most notably polyesters and polyamides. The structure of the dicarboxylic acid—whether it is aliphatic or aromatic, saturated or unsaturated, rigid or flexible—profoundly influences the properties of the resulting polymer. Key characteristics such as thermal stability, mechanical strength, flexibility, and potential for cross-linking are all dictated by the choice of monomer.

This guide provides a comparative analysis of maleic acid against other widely used dicarboxylic acids:

- **Phthalic Acid (Anhydride):** An aromatic dicarboxylic acid that imparts rigidity and thermal stability.
- **Adipic Acid:** A linear, aliphatic dicarboxylic acid that provides flexibility.
- **Succinic Acid:** A shorter-chain linear, aliphatic dicarboxylic acid, also contributing to flexibility and noted for its bio-based potential.
- **Terephthalic Acid:** A rigid, aromatic dicarboxylic acid crucial for high-performance polyesters like PET.

The central role of maleic acid lies in its carbon-carbon double bond, which provides a site for subsequent cross-linking, a feature that is critical in the production of thermosetting materials like unsaturated polyester resins (UPRs).

Performance Comparison in Polymer Synthesis

The selection of a dicarboxylic acid is a critical decision in polymer design, directly impacting the final properties of the material. The following tables summarize quantitative data from studies comparing polymers synthesized with maleic acid versus other common diacids.

Unsaturated Polyester Resins (UPRs): Maleic Anhydride vs. Phthalic Anhydride

In UPRs, maleic anhydride provides the unsaturation necessary for cross-linking with a vinyl monomer like styrene, while phthalic anhydride, a saturated acid, is used to control the degree of unsaturation and add rigidity. The ratio between these two anhydrides is a key parameter for tuning the final properties of the cured resin.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 1: Effect of Maleic/Phthalic Anhydride Ratio on Mechanical Properties of UPE Resins[\[1\]](#)

Anhydride Composition (% Maleic Anhydride)	Tensile Strength (MPa)	Tensile Modulus (MPa)	Elongation at Break (%)	Impact Strength (kJ/m ²)	Surface Hardness (Shore D)
20%	28	1200	2.5	1.8	85
40%	35	1600	2.8	2.2	86
60%	45	2100	3.5	3.0	87
70%	48	2300	3.8	3.2	88
80%	42	2000	3.2	2.8	88

Data derived from studies on UPE resins synthesized with propylene glycol.

As the proportion of maleic anhydride increases up to 70%, key mechanical properties such as tensile strength, modulus, and impact strength improve due to a higher cross-linking density.^[1] Beyond this point, the properties may slightly decline.

Alkyd Resins: Maleic Anhydride vs. Phthalic Anhydride

In alkyd resins, which are polyesters modified with fatty acids, maleic anhydride can be used to increase viscosity and improve film hardness and resistance. It can react with the double bonds of vegetable oils in addition to participating in polyesterification.

Table 2: Comparison of Alkyd Resins Synthesized with Maleic vs. Phthalic Anhydride

Property	Alkyd with Maleic Anhydride (SPOMA ¹)	Alkyd with Phthalic Anhydride (SPOPA ¹)	Commercial Alkyd
Yield (%)	77.56	64.44	-
Drying Time (min)	40	50	70
Total Solids (%)	89.42	94.37	51.56
Chemical Resistance (0.1 M HCl)	Stable	Stable	-
Chemical Resistance (5% NaCl)	Stable	Stable	-

¹ Data from alkyd resins synthesized using *Luffa aegyptiaca* (sponge) seed oil.

The use of maleic anhydride can lead to higher yields and significantly faster drying times compared to phthalic anhydride, which is attributed to the high degree of unsaturation.

Aliphatic Polyesters: Impact of Dicarboxylic Acid Chain Length

In linear, aliphatic polyesters, the chain length of the dicarboxylic acid is a primary determinant of thermal and mechanical properties. Shorter chains, like succinic acid, generally lead to higher melting points and greater rigidity compared to longer chains like adipic acid.

Table 3: Thermal Properties of Aliphatic Polyesters with Different Diacids

Dicarboxylic Acid	Diol	Polymer	Glass Transition Temp. (Tg)	Melting Temp. (Tm)
Succinic Acid	1,4-Butanediol	Poly(butylene succinate) - PBS	-32°C	114°C
Adipic Acid	1,4-Butanediol	Poly(butylene adipate) - PBA	-65°C	57°C
Succinic Acid	Ethylene Glycol	Poly(ethylene succinate) - PES	-11°C	102°C

While direct comparisons with maleic acid in saturated polyesters are less common due to its unsaturation, it is understood that incorporating the rigid C=C double bond from maleic acid into a polyester backbone generally increases the glass transition temperature (Tg) and stiffness compared to a flexible aliphatic diacid of similar carbon number like succinic acid.

Experimental Protocols

Synthesis of Unsaturated Polyester Resin (Maleic/Phthalic Anhydride)

This protocol describes a two-stage polycondensation reaction to synthesize an unsaturated polyester resin from maleic anhydride, phthalic anhydride, and propylene glycol.

Materials:

- Maleic Anhydride (MA)
- Phthalic Anhydride (PA)
- Propylene Glycol (PG) (with ~10% excess to account for loss)
- Xylene (for azeotropic removal of water)
- Carbon Dioxide or Nitrogen (for inert atmosphere)
- Styrene (reactive diluent)

- Methyl Ethyl Ketone Peroxide (MEKP) (initiator)
- Cobalt Naphthenate (accelerator)

Procedure:

- First Stage: Charge the reactor (a round-bottom flask equipped with a stirrer, thermometer, condenser, and gas inlet) with the calculated amount of maleic anhydride and a corresponding equimolar amount of propylene glycol (plus 10% excess).
- Introduce an inert atmosphere by sparging with CO₂ or N₂.
- Heat the mixture to 210°C. The time at this stage is varied depending on the desired MA content (e.g., 1 hour for 20% MA, up to 3 hours for 80% MA). This step allows the initial reaction of MA with PG and promotes the isomerization of maleate to fumarate, which is more reactive.
- Second Stage: Cool the mixture slightly and add the calculated amount of phthalic anhydride and the remaining propylene glycol (plus 10% excess).
- Reheat the mixture to 210°C and continue the polycondensation reaction. Monitor the reaction progress by measuring the acid value of aliquots taken periodically.
- Continue the reaction until the acid value drops to the desired level (e.g., below 30 mg KOH/g).
- Blending: Cool the resulting polyester to below 100°C and add styrene monomer to achieve the desired viscosity and solid content (typically around 60-65% polyester in styrene).
- Curing: To cure the resin, add the accelerator (cobalt naphthenate) and mix thoroughly, followed by the initiator (MEKP). Cast the resin into molds and allow it to cure at room temperature.

Synthesis of Alkyd Resin (Maleic/Phthalic Anhydride)

This protocol outlines the synthesis of an alkyd resin from a vegetable seed oil using the alcoholysis-polyesterification method.

Materials:

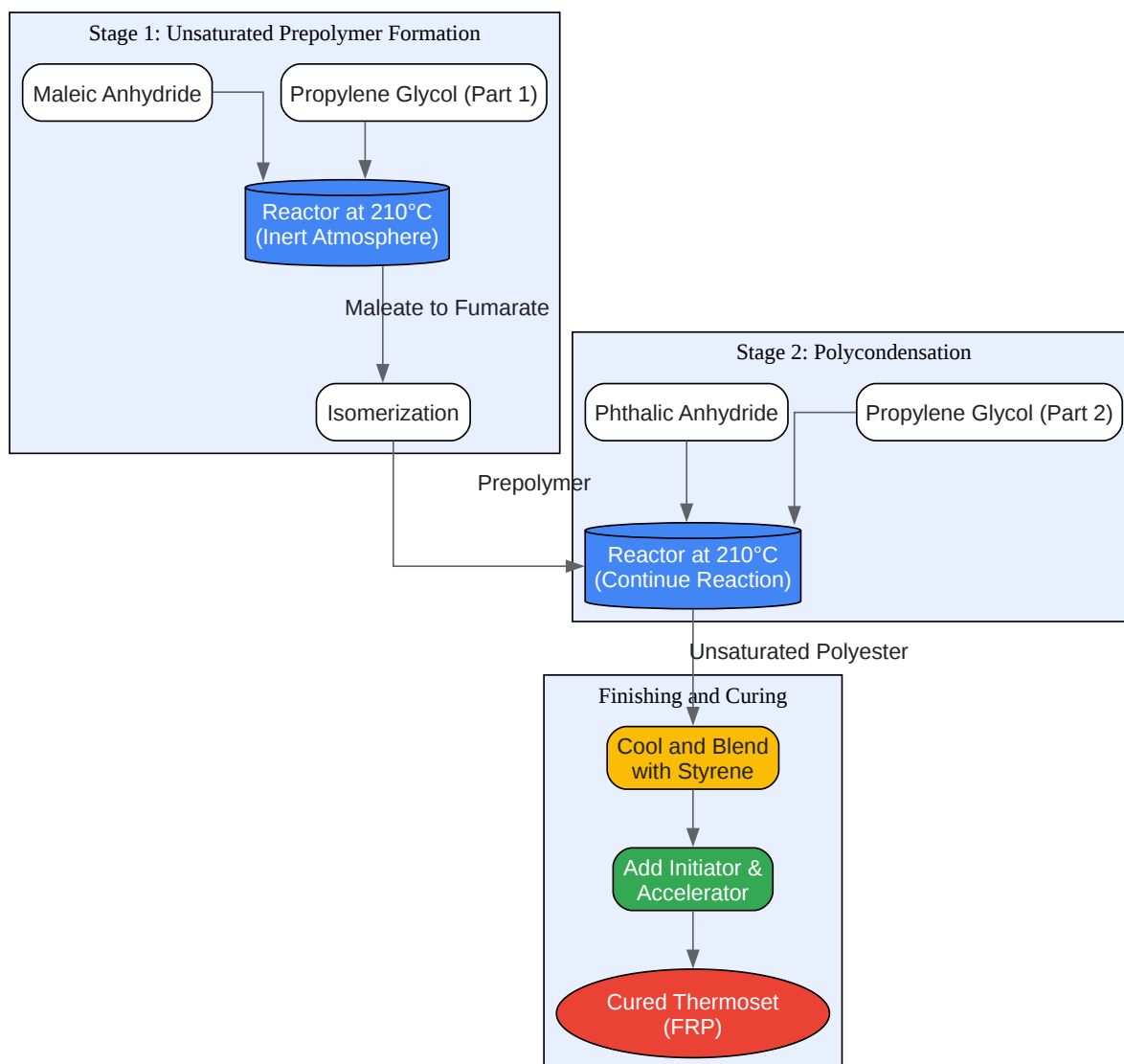
- Vegetable Seed Oil (e.g., *Luffa aegyptiaca* or Cottonseed)
- Glycerol
- Litharge (PbO) or other alcoholysis catalyst
- Maleic Anhydride or Phthalic Anhydride
- Xylene

Procedure:

- Alcoholysis (Monoglyceride Formation):
 - Place the seed oil, glycerol, and catalyst (PbO) into a reaction flask equipped with a stirrer, thermometer, and condenser.
 - Heat the mixture to 230-250°C under an inert atmosphere.
 - Hold at this temperature until the mixture becomes clear and is completely soluble in methanol. This indicates the formation of monoglycerides.
- Polyesterification:
 - Cool the reaction mixture to below 150°C.
 - Add the dicarboxylic acid (maleic anhydride or phthalic anhydride) and xylene (to facilitate azeotropic water removal).
 - Gradually reheat the mixture to 235°C and hold for several hours (e.g., 5 hours).
 - Collect the water of esterification in a Dean-Stark trap.
 - Monitor the reaction by periodically checking the acid value of the mixture.
- Completion: Once the desired acid value is reached, stop the reaction by cooling the flask. The resulting alkyd resin can then be dissolved in a suitable solvent.

Mandatory Visualizations

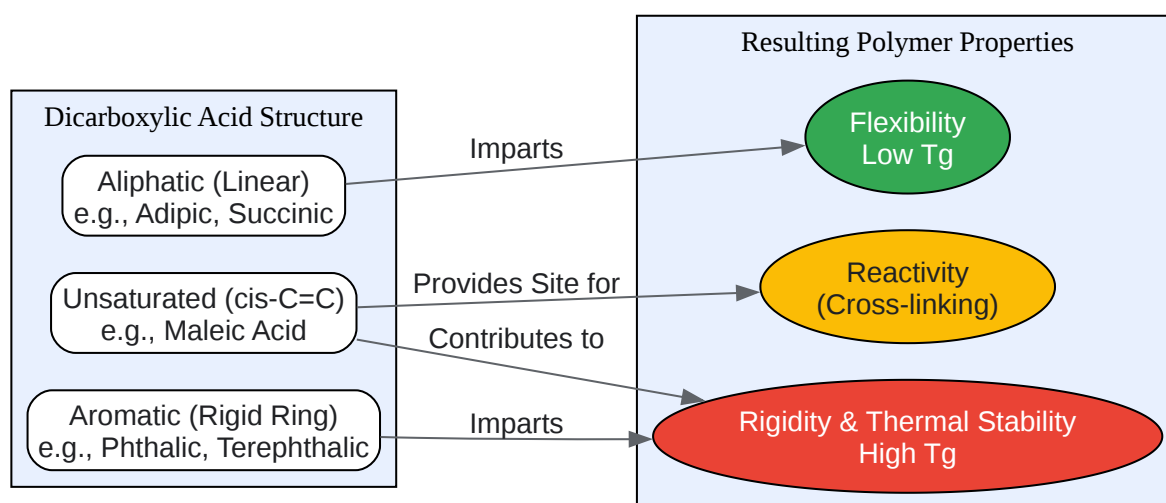
Workflow for Unsaturated Polyester Resin (UPR) Synthesis



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Caption: Workflow for the two-stage synthesis of unsaturated polyester resin.

Dicarboxylic Acid Structure vs. Polymer Properties



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Caption: Relationship between dicarboxylic acid structure and polymer properties.

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